DEAMA acts as a valuable building block for synthesizing a range of functional polymers. These polymers possess specific properties based on the arrangement of DEAMA units within their structure. One key class of polymers derived from DEAMA are cationic polymers. These polymers carry a positive charge due to the presence of the diethylamino group in DEAMA. Cationic polymers have numerous applications in research, including:
Research also explores DEAMA-based polymers for drug delivery systems, tissue engineering, and gene therapy due to their biocompatibility and biodegradability properties [3].
[1] Sigma-Aldrich, "2-(Dimethylamino)ethyl methacrylate monomethyl ether hydroquinone 700-1000ppm inhibitor, 98% 2867-47-2"
DEAMA's versatility extends to its role in the creation of block copolymers. These materials consist of chemically distinct segments linked together in a chain. By incorporating DEAMA segments, researchers can design block copolymers with specific functionalities. For instance, DEAMA-containing block copolymers can exhibit thermoresponsive behavior. This means their properties change in response to temperature fluctuations, making them valuable for applications like controlled drug release [3].
[3] Sigma-Aldrich, "2-(Dimethylamino)ethyl methacrylate MEHQ 1500ppm inhibitor, 99% 105-16-8"
2-(Diethylamino)ethyl methacrylate is an organic compound with the molecular formula C10H19NO2 and a molecular weight of 185.26 g/mol. It appears as a clear, colorless to slightly colored liquid with a density of 0.922 g/mL at 25 °C. The compound is insoluble in water and has a flash point of approximately 170 °F (77 °C) . Its chemical structure features a methacrylate group, which contributes to its reactivity and utility in polymer chemistry.
While specific biological activity data on 2-(diethylamino)ethyl methacrylate is limited, it is noted for being potentially toxic upon ingestion and can cause skin irritation upon contact. The compound's amine group may also contribute to its reactivity with biological systems, although detailed studies on its pharmacological effects are sparse .
The synthesis of 2-(diethylamino)ethyl methacrylate typically involves the reaction of diethylamine with methacryloyl chloride under controlled conditions. This process allows for the formation of the desired methacrylate ester while minimizing side reactions that could lead to impurities . Additionally, it can be copolymerized with other monomers such as acrylic acid and acrylonitrile to create functional polymers with tailored properties .
Research indicates that 2-(diethylamino)ethyl methacrylate can interact with other chemical species in ways that modify its properties. For instance, it has been studied for its ability to form copolymers with various other monomers, allowing for the development of materials with specific functionalities based on environmental stimuli such as pH changes .
Several compounds share structural similarities with 2-(diethylamino)ethyl methacrylate, including:
Compound Name | Structure Type | Key Characteristics |
---|---|---|
2-(Diethylamino)ethyl methacrylate | Methacrylate | Colorless liquid, pH-responsive, used in hydrogels |
2-(Dimethylamino)ethyl methacrylate | Methacrylate | Similar reactivity but different toxicity profile |
N,N-Diethylaminoethyl acrylate | Acrylate | Different polymerization kinetics |
Methacrylic acid | Acid | Lacks amino group; used widely in polymer chemistry |
This comparison highlights the unique properties of 2-(diethylamino)ethyl methacrylate, particularly its dual functionality as both an amine and an ester, enabling diverse applications in polymer science and materials engineering.